Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate
Brand Name: Vulcanchem
CAS No.: 702665-81-4
VCID: VC4353867
InChI: InChI=1S/C13H18N2O3S2/c1-5-9(12(17)18-4)20-13-14-8-6-7(2)19-10(8)11(16)15(13)3/h7,9H,5-6H2,1-4H3
SMILES: CCC(C(=O)OC)SC1=NC2=C(C(=O)N1C)SC(C2)C
Molecular Formula: C13H18N2O3S2
Molecular Weight: 314.42

Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate

CAS No.: 702665-81-4

Cat. No.: VC4353867

Molecular Formula: C13H18N2O3S2

Molecular Weight: 314.42

* For research use only. Not for human or veterinary use.

Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate - 702665-81-4

Specification

CAS No. 702665-81-4
Molecular Formula C13H18N2O3S2
Molecular Weight 314.42
IUPAC Name methyl 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate
Standard InChI InChI=1S/C13H18N2O3S2/c1-5-9(12(17)18-4)20-13-14-8-6-7(2)19-10(8)11(16)15(13)3/h7,9H,5-6H2,1-4H3
Standard InChI Key CWXHWZQFBXTFRT-UHFFFAOYSA-N
SMILES CCC(C(=O)OC)SC1=NC2=C(C(=O)N1C)SC(C2)C

Introduction

Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate is a complex organic compound that incorporates a thieno[3,2-d]pyrimidine ring system, which is a fused heterocyclic structure consisting of a thiophene and a pyrimidine ring. This compound is not directly referenced in the provided search results, but its structure can be inferred from related compounds such as 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, which shares a similar thieno[3,2-d]pyrimidine core .

Synthesis and Applications

The synthesis of such compounds typically involves multi-step reactions that form the thieno[3,2-d]pyrimidine core and then attach it to the butanoate moiety. These compounds are of interest in pharmaceutical and chemical research due to their potential biological activities, such as antimicrobial or anticancer properties.

Synthesis Steps:

  • Formation of the Thieno[3,2-d]pyrimidine Core: This involves condensation reactions between appropriate thiophene and pyrimidine precursors.

  • Attachment of the Thioether Linkage: Involves nucleophilic substitution or addition reactions to form the thioether bond.

  • Esterification: The final step involves converting the carboxylic acid group into a methyl ester.

Research Findings and Potential Applications

While specific research findings on Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate are not available, compounds with similar structures have shown promise in medicinal chemistry. For instance, thieno[3,2-d]pyrimidine derivatives have been explored for their potential as kinase inhibitors or antimicrobial agents.

Application AreaPotential Use
Antimicrobial AgentsInhibition of bacterial growth.
Anticancer AgentsInhibition of specific kinases involved in cancer cell proliferation.

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